![molecular formula C9H14O3S2 B3053635 ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate CAS No. 54893-95-7](/img/structure/B3053635.png)
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate
Descripción general
Descripción
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C8H12O3S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to an oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate typically involves the reaction of Meldrum’s acid with carbon disulfide and subsequent treatment with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The process can be summarized as follows:
Step 1: Meldrum’s acid reacts with carbon disulfide in the presence of a base to form an intermediate.
Step 2: The intermediate is then treated with ethyl bromoacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s methylsulfanyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
Comparación Con Compuestos Similares
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate can be compared with other similar compounds, such as:
N-[Bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide: Similar in having bis(methylsulfanyl)methylidene groups but differs in the core structure and functional groups.
2-Thioxopyrimidines: Contains sulfur atoms and exhibits similar reactivity but has a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54893-95-7 |
|---|---|
Fórmula molecular |
C9H14O3S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3S2/c1-5-12-8(11)7(6(2)10)9(13-3)14-4/h5H2,1-4H3 |
Clave InChI |
AXMITKLWOIYLEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
SMILES canónico |
CCOC(=O)C(=C(SC)SC)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3053556.png)

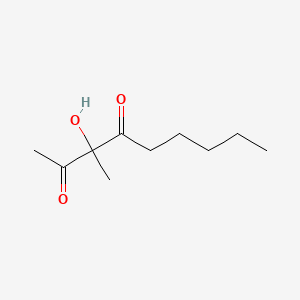
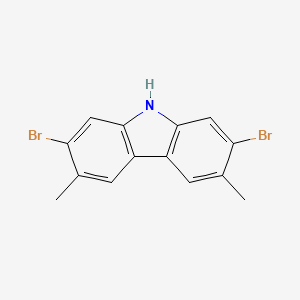
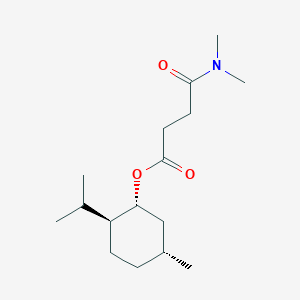
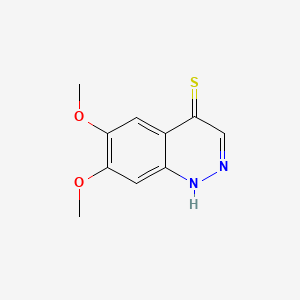
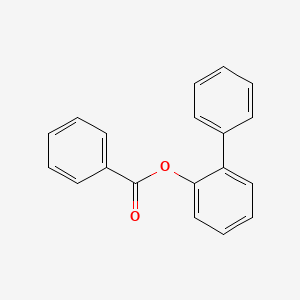
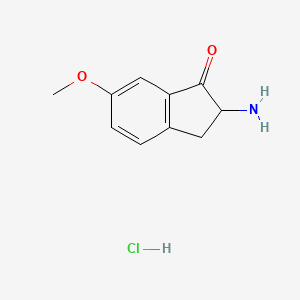
![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)
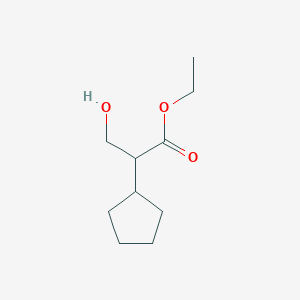
![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)
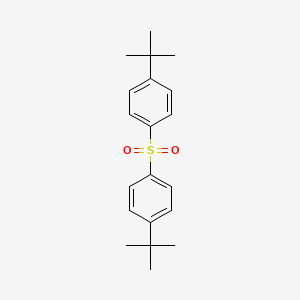
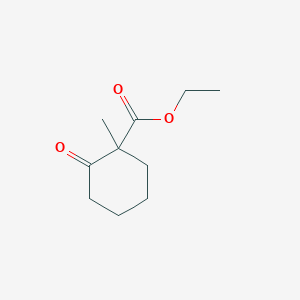
![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)
